N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-carboxamide core substituted with a pyridin-2-yl group and a 3-(cyclopropylcarbamoyl)phenyl moiety.
Properties
Molecular Formula |
C20H23N5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[3-(cyclopropylcarbamoyl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c26-19(22-16-7-8-16)15-4-3-5-17(14-15)23-20(27)25-12-10-24(11-13-25)18-6-1-2-9-21-18/h1-6,9,14,16H,7-8,10-13H2,(H,22,26)(H,23,27) |
InChI Key |
ACGMPKUEXFYNNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclopropylcarbamoyl intermediate: This step involves the reaction of cyclopropylamine with a suitable carboxylic acid derivative to form the cyclopropylcarbamoyl group.
Attachment of the phenyl ring: The cyclopropylcarbamoyl intermediate is then reacted with a phenyl-containing reagent to introduce the phenyl ring.
Formation of the piperazine ring: The phenyl-substituted intermediate is then reacted with a piperazine derivative to form the piperazine ring.
Introduction of the pyridinyl group: Finally, the pyridinyl group is introduced through a coupling reaction with a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridinyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and other electrophiles under various conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, such as halogenated or alkylated compounds.
Scientific Research Applications
Cancer Treatment
The compound shows promise in oncology, particularly in targeting tumors associated with aberrant Syk signaling. Studies indicate that Syk inhibitors can reduce tumor growth and improve patient outcomes in hematological malignancies such as leukemia and lymphoma. The compound's ability to interfere with cell signaling pathways crucial for tumor survival positions it as a valuable asset in cancer therapy .
Autoimmune Disorders
In autoimmune diseases, excessive activation of Syk contributes to inflammation and tissue damage. N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide may be effective in treating conditions like rheumatoid arthritis and systemic lupus erythematosus by dampening the overactive immune response .
Allergic Reactions
Given its mechanism of action, this compound could be beneficial in managing allergic disorders by inhibiting pathways that lead to hypersensitivity reactions. Its role in modulating immune cell activity suggests potential for developing new antihistamines or anti-inflammatory agents targeted at allergic responses .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting a therapeutic effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s closest analogs differ in substituents on the phenyl ring, pyridine/pyrimidine moieties, or piperazine modifications. Key examples include:
Key Observations :
- Substituent Impact : Trifluoromethyl groups (e.g., in ) enhance lipophilicity and metabolic stability, whereas cyclopropylcarbamoyl groups (target compound) may improve steric selectivity for target binding pockets.
- Heterocyclic Variations: Pyridin-2-yl (target) vs.
- Piperazine Conformation : Chair conformation in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () suggests structural rigidity, which may differ in the target compound due to bulkier substituents.
Physicochemical Properties
Limited data exist for the target compound, but analogs provide insights:
Notes:
- The target compound’s cyclopropylcarbamoyl group likely reduces LogP compared to trifluoromethyl analogs, balancing solubility and membrane permeability.
- Piperazine-carboxamide derivatives generally exhibit moderate aqueous solubility due to hydrogen-bonding capacity .
Biological Activity
N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a piperazine core, which is known for its versatility in drug design, particularly in central nervous system agents. The cyclopropyl group contributes to the compound's unique pharmacokinetic properties, potentially enhancing its binding affinity to biological targets.
This compound has been studied primarily for its interaction with various receptors and enzymes. Its mechanism of action is believed to involve:
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have shown selective inhibition of FAAH, leading to increased levels of endocannabinoids like anandamide, which can modulate pain and inflammation pathways .
- Binding Affinity : The presence of the pyridine and piperazine moieties suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and pain perception.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Analgesic Effects : In animal models, compounds with similar structures have been shown to reduce pain responses, indicating potential use as analgesics .
- Anti-inflammatory Properties : The ability to modulate inflammatory pathways through endocannabinoid enhancement suggests that this compound could be beneficial in treating inflammatory conditions.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of similar piperazine carboxamides exhibit cytotoxic effects against various cancer cell lines, including leukemia .
Case Studies and Experimental Results
A series of studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
